[(4-Bromo-3-fluorophenyl)methyl]urea
Description
Properties
IUPAC Name |
(4-bromo-3-fluorophenyl)methylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFN2O/c9-6-2-1-5(3-7(6)10)4-12-8(11)13/h1-3H,4H2,(H3,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJXIPNOKEPNMQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CNC(=O)N)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Aldehyde Reduction and Grignard Addition
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4-Bromo-3-fluorobenzaldehyde is reduced to 1-(4-bromo-3-fluorophenyl)ethanol using sodium borohydride (NaBH₄) in tetrahydrofuran (THF).
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Reaction with methylmagnesium bromide forms 1-(4-bromo-3-fluorophenyl)propan-2-ol , which is oxidized to 4-bromo-3-fluorophenylacetone using pyridinium chlorochromate (PCC).
Reductive Amination
The ketone intermediate undergoes reductive amination with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol, yielding [(4-bromo-3-fluorophenyl)methyl]amine .
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | Aldehyde → Alcohol | NaBH₄, THF, 0°C → rt, 2 h | 93% |
| 2 | Alcohol → Ketone | PCC, CH₂Cl₂, rt, 2 h | 87% |
| 3 | Ketone → Benzylamine | NH₄OAc, NaBH₃CN, MeOH, 12 h | 78% |
Urea Coupling via Isocyanate Intermediates
The final step involves converting the benzylamine to the urea derivative. Two methods are prominent:
Phosgene-Free Urea Formation
Adapting Collins et al. 's approach for thiazole-urea derivatives, the benzylamine reacts with 1,1'-carbonyldiimidazole (CDI) in dichloromethane to form the urea. This method avoids hazardous phosgene and achieves yields of 63–70% .
Direct Urea Condensation
Heating the benzylamine with urea in refluxing ethanol in the presence of hydrochloric acid (HCl) provides a cost-effective alternative. However, this method requires stringent pH control to prevent byproducts.
Challenges and Optimizations
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Purification : Column chromatography (silica gel, ethyl acetate/petroleum ether) remains essential for isolating intermediates.
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Stability : The benzylamine intermediate is prone to oxidation, necessitating inert atmospheres during synthesis.
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Scale-Up : Vapor-phase bromination’s low-pressure requirements complicate industrial adaptation, favoring liquid-phase methods for large batches .
Chemical Reactions Analysis
Types of Reactions
[(4-Bromo-3-fluorophenyl)methyl]urea can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
[(4-Bromo-3-fluorophenyl)methyl]urea has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Biological Studies: The compound can be used in biological assays to study its effects on various biological targets.
Mechanism of Action
The mechanism of action of [(4-Bromo-3-fluorophenyl)methyl]urea depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or allosteric sites on proteins, leading to changes in their function.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares [(4-Bromo-3-fluorophenyl)methyl]urea with structurally related compounds:
*Estimated using atomic masses.
Key Observations :
- Solubility : The presence of polar urea groups and halogen atoms may improve aqueous solubility relative to purely aromatic hydrocarbons. However, trifluoromethyl groups (e.g., in ) significantly increase lipophilicity .
- Stereochemical Complexity: Derivatives like incorporate heterocyclic moieties (e.g., pyrrolidinone), which introduce conformational rigidity absent in the target compound .
Biological Activity
[(4-Bromo-3-fluorophenyl)methyl]urea, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities. This article explores the compound's mechanism of action, biological targets, and its applications in various fields, supported by recent research findings and case studies.
Chemical Structure and Properties
This compound features a phenyl ring substituted with bromine and fluorine atoms, contributing to its unique chemical properties. The urea moiety allows for hydrogen bonding, enhancing its interaction with biological targets such as enzymes and receptors.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound can inhibit various enzymes by binding to their active sites, modulating their activity through competitive or non-competitive mechanisms.
- Receptor Interaction : Its binding affinity can be influenced by the presence of halogen atoms, which can enhance selectivity towards certain receptors.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of urea derivatives, including this compound. For instance, compounds with similar structures have shown activity against Mycobacterium tuberculosis by inhibiting epoxide hydrolase enzymes, suggesting that this compound may exhibit similar properties .
Cytotoxicity and Therapeutic Applications
Research indicates that urea derivatives can possess cytotoxic effects against various cancer cell lines. The presence of electron-withdrawing groups like bromine and fluorine enhances their anticancer activity by increasing cellular uptake and inducing apoptosis .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to related compounds:
| Compound Name | Antimicrobial Activity | Cytotoxicity | Mechanism of Action |
|---|---|---|---|
| This compound | Moderate | High | Enzyme inhibition, receptor binding |
| (4-Bromo-3-chlorophenyl)urea | Low | Moderate | Enzyme inhibition |
| (4-Fluoro-3-bromophenyl)urea | Moderate | Low | Receptor binding |
Study 1: Antitubercular Activity
A study focused on the structure-activity relationship (SAR) of urea derivatives demonstrated that modifications to the urea moiety significantly affect antimicrobial potency. The study found that compounds similar to this compound exhibited promising activity against M. tuberculosis, with effective concentrations reported .
Study 2: Cytotoxic Effects on Cancer Cell Lines
In another investigation, this compound was tested against several cancer cell lines. Results indicated a dose-dependent cytotoxic effect, particularly in breast and lung cancer cells. The compound's ability to induce apoptosis was linked to its interaction with specific cellular pathways .
Q & A
Q. What are the recommended synthetic routes for [(4-Bromo-3-fluorophenyl)methyl]urea, and how can intermediates be validated?
A common approach involves sequential functionalization of the phenyl ring. For example:
Bromination/fluorination : Start with a pre-substituted aromatic precursor (e.g., 4-bromo-3-fluorobenzyl chloride) to introduce halogens .
Urea formation : React the benzylamine derivative with an isocyanate or via a Curtius rearrangement.
Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) and validate intermediates via ¹H/¹³C NMR (e.g., δ ~3.8 ppm for –CH₂– and ~6.8–7.5 ppm for aromatic protons) .
Q. How can spectroscopic techniques distinguish this compound from structurally similar derivatives?
- NMR : The –NH groups of the urea moiety typically appear as broad singlets at δ ~5.5–6.5 ppm. Fluorine coupling (²JFH) splits aromatic proton signals, as seen in δ ~7.2–7.6 ppm for the 4-bromo-3-fluorophenyl group .
- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 261.0 (C₈H₈BrFN₂O⁺) with isotopic peaks confirming bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
Q. What solvent systems optimize the solubility of this compound for reaction conditions?
Polar aprotic solvents (DMF, DMSO) enhance solubility due to hydrogen bonding with the urea group. For crystallization trials, mixed solvents like ethanol/water (7:3 v/v) are effective .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound derivatives?
- X-ray Diffraction : Use SHELXL for refinement (: R factor <0.05 indicates high precision).
- ORTEP-3 visualizes thermal ellipsoids to assess torsional angles (e.g., dihedral angle between urea and phenyl groups) .
- Example: In N-(4-Bromophenyl)urea, the urea moiety forms a planar arrangement with C=O···H–N hydrogen bonds (d ~2.1 Å), a template for analogous derivatives .
Q. What strategies mitigate steric hindrance during cross-coupling reactions involving the bromo-fluorophenyl moiety?
Q. How do halogen substituents (Br/F) influence the compound’s reactivity in nucleophilic aromatic substitution (SNAr)?
- Meta-Fluorine directs electrophiles to the para position (relative to bromine) via resonance effects.
- Bromine acts as a leaving group in SNAr under basic conditions (e.g., K₂CO₃ in DMF at 120°C). Kinetic studies show F substituents reduce activation energy by 15–20% compared to non-fluorinated analogs .
Q. What computational methods predict the biological activity of this compound derivatives?
- Docking Simulations : Use AutoDock Vina with PDB targets (e.g., carbonic anhydrase IX) to assess binding affinity. The urea group often anchors to Zn²⁺ active sites .
- QSAR Models : Hammett σ constants (σₘ for F = +0.34, σₚ for Br = +0.26) correlate logP with cytotoxicity (R² >0.85 in leukemia cell lines) .
Notes
- Contradictions : reports coupling constants (JCF = 36.3 Hz) inconsistent with standard values (JCF ~245 Hz for para-F), suggesting potential data entry errors. Verify via DFT calculations .
- Methodological Gaps : No direct crystallographic data exists for this compound. Use analogous structures (e.g., ) to model H-bonding networks.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
